molecular formula C12H11F3O3 B027834 Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 106263-53-0

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B027834
CAS RN: 106263-53-0
M. Wt: 260.21 g/mol
InChI Key: HVHVSJPSNQIPEM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H11F3O3 . It is used in various chemical reactions and is available for research purposes .


Synthesis Analysis

The synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate involves a reaction with 1H-imidazole, palladium diacetate, triethylamine, [5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphane, and magnesium chloride in tetrahydrofuran at 90℃ for 0.5 h under microwave irradiation . The reaction mixture is then concentrated and diluted with ethyl acetate and water. The ethyl acetate layer is separated, dried over sodium sulphate, and concentrated. The crude product obtained is purified by column chromatography to get the pure compound .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further attached to a propanoate group . The InChI Key for this compound is HVHVSJPSNQIPEM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate has a molecular weight of 260.21 . It has a high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2C19 . The compound has a Log Po/w (iLOGP) of 2.43 . It is soluble with a solubility of 0.239 mg/ml .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is widely used in pharmaceutical compounds . It enhances the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This makes “Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate” a potential candidate for the development of new drugs.

Agrochemical Applications

Similar to its pharmaceutical applications, the trifluoromethyl group is also prevalent in agrochemical compounds . It can enhance the effectiveness of pesticides and other agrochemicals, making this compound potentially useful in this field.

Synthesis of FDA-Approved Drugs

The trifluoromethyl group is a common feature in many FDA-approved drugs . Therefore, “Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate” could be used in the synthesis of these drugs.

Photoredox Catalysis

The trifluoromethyl group can be introduced into diverse skeletons through photoredox catalysis . This process, which involves the use of visible light, has become an active topic in synthetic chemistry .

Synthesis of Sorafenib

Sorafenib, a cancer treatment drug, is synthesized by reacting the aniline in methylene chloride with 4-chloro-3-(trifluoromethyl) phenyl isocyanate . “Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate” could potentially be used in this synthesis process.

Pain Management

The compound could potentially be used in pain management. The meningeal blood vessels and dura are pain sensitive and innervated by peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Safety and Hazards

The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHVSJPSNQIPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375095
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

CAS RN

106263-53-0
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This material is prepared by a method analogous to that described for preparation of ethyl 3-oxo-3-(2-thienyl)propanoate in preparation of 1D, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-(trifluoromethyl)benzoic acid.
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Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethylacetophenone (57.8 g, 0.307 mol) and ethanol (1 ml) in ethyl carbonate (300 ml) was added sodium hydride (24.5 g, 60% in oil, 0.63 mol) by small portions. Because heat was generated gradually, the reaction solution was ice-cooled and thereafter stirred at room temperature for 2 hrs. 6N Hydrochloric acid was added thereto to stop the reaction. The mixture was diluted with water (300 ml) and extracted with ethyl acetate (200 ml×2). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1) to give ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate (71.2 g, 89%).
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57.8 g
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24.5 g
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4′-trifluoromethylacetophenone (10.0 g), sodium hydride (60%, oil, 2.13 g) and diethyl carbonate (80 ml) was stirred at 80° C. for 90 min. Water was added to the reaction mixture, and the mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio). A mixture of this oil and N,N-dimethylformamide dimethylacetal (9.50 g) was refluxed for 1 hr. The reaction mixture was concentrated, and the residue was dissolved in ethanol (80 ml). To the obtained solution was added hydroxylamine hydrochloride (7.39 g), and the mixture was refluxed for 2 hr. The reaction mixture was concentrated, water was added to the residue and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, the crystals obtained from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio) were recrystallized from hexane to give ethyl 5-(4-trifluoromethylphenyl)isoxazole-4-carboxylate (8.42 g, yield 56%) as a colorless prism. melting point: 53–54° C.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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